(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate
Description
BenchChem offers high-quality (Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(Z)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF3N3O3/c1-23(2,3)16-8-4-15(5-9-16)22(32)34-31-20(29)14-6-10-18(11-7-14)33-21-19(25)12-17(13-30-21)24(26,27)28/h4-13H,1-3H3,(H2,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYGKNMYEZUPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate, also known by its CAS number 1025255-73-5, is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C24H21ClF3N3O3
- Molecular Weight : 491.89 g/mol
- CAS Number : 1025255-73-5
Predicted Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 510.5 ± 60.0 °C |
| Density | 1.30 ± 0.1 g/cm³ |
| pKa | 0.94 ± 0.50 |
The compound has been studied for its potential as a Liver X Receptor (LXR) agonist . LXRs are nuclear receptors that play a crucial role in lipid metabolism and cholesterol homeostasis. The introduction of specific functional groups in the compound enhances its interaction with the LXR ligand-binding domain, promoting agonistic activity.
Structure-Activity Relationship (SAR)
A study on related compounds indicated that modifications to the benzoate structure can significantly affect biological activity. For instance:
- Hydroxyl Group Addition : Enhances agonistic activity in cell-based assays.
- Carboxyl Group : Improves pharmacokinetic profiles in animal models, increasing bioavailability without elevating triglycerides in plasma .
Case Studies and Research Findings
-
LXR Agonism :
- In vitro studies demonstrated that certain derivatives of tert-butyl benzoate, including compounds similar to (Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate, effectively increased the expression of ABCA1 mRNA in liver cells, which is associated with cholesterol efflux and anti-atherogenic effects .
- In Vivo Studies :
-
Comparative Analysis :
- A comparative analysis of various LXR agonists indicated that the presence of trifluoromethyl groups significantly enhances binding affinity and selectivity towards LXR, which is critical for developing effective therapeutic agents targeting metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
